1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
CAS No.: 39979-46-9
Cat. No.: VC7973026
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39979-46-9 |
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Molecular Formula | C17H22N2O4 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione |
Standard InChI | InChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3 |
Standard InChI Key | XQCDLHVXAXBMGW-UHFFFAOYSA-N |
SMILES | CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O |
Canonical SMILES | CC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound has the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol . Its IUPAC name, 1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione, reflects a bis-pyrrole-2,5-dione core linked by a 2,2,4-trimethylhexane chain .
Structural Features
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Core Structure: Two maleimide (1H-pyrrole-2,5-dione) rings connected via a branched hexane spacer.
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Stereochemistry: The hexanediyl chain contains three methyl groups at positions 2, 2, and 4, introducing steric hindrance and influencing reactivity .
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Crystallography: X-ray studies of analogous compounds reveal planar maleimide rings with dihedral angles <10° between rings and substituents .
Table 1: Physical Properties
Property | Value | Source |
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Melting Point | 95°C | |
Density | 1.216 g/cm³ | |
Boiling Point | 476.5°C (predicted) | |
Solubility | Insoluble in water; soluble in acetone, DMF |
Synthesis and Manufacturing
Industrial Synthesis
The compound is synthesized via a two-step process:
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Condensation: 2,2,4-Trimethylhexamethylenediamine reacts with maleic anhydride in chloroform to form a bismaleamic acid intermediate .
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Cyclization: The intermediate is treated with acetic anhydride and triethylamine at 100°C, yielding the final bismaleimide .
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
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Isomer Control: The product is a 50:50 isomer mixture due to the hexanediamine starting material .
Chemical Reactivity and Stability
Key Reactions
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Polymerization: Undergoes thermal polymerization at 220–250°C to form infusible, insoluble polymers with high mechanical strength .
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Cross-Linking: Reacts with dienes (e.g., furfuryl methacrylate) via Diels-Alder reactions, enabling reversible network formation in smart materials .
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Nucleophilic Substitution: Maleimide rings react with thiols and amines, facilitating bioconjugation in drug delivery systems .
Stability Profile
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Thermal Decomposition: Begins at 300°C, with a char yield >40% at 800°C in nitrogen .
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Hydrolytic Resistance: Stable in aqueous media at neutral pH but degrades under acidic/basic conditions .
Industrial and Material Science Applications
Polymer Chemistry
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Elastomer Cross-Linking: Used as a co-agent in peroxide-cured rubbers to enhance tensile strength and heat resistance .
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Thermoset Composites: Incorporated into benzoxazine resins to modulate phase separation and improve fracture toughness .
Table 2: Performance in Polymer Blends
Polymer Matrix | Property Enhancement | Reference |
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Benzoxazine-TBMI | Bi-continuous morphology | |
Plant Oil-Based Polymers | Increased cross-link density |
Advanced Materials
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Self-Healing Systems: Reversible Diels-Alder adducts enable temperature-responsive fluorescence in smart coatings .
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Adhesives: Bismaleimide-epoxy hybrids exhibit superior lap shear strength (≥18 MPa) at elevated temperatures .
Comparative Analysis with Related Compounds
Table 3: Structural Analogues
Compound | Key Difference | Application |
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N,N′-m-Phenylene bismaleimide | Aromatic linker | High-temperature adhesives |
Bisphenol A bismaleimide | Phenolic core | Aerospace composites |
Future Research Directions
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Drug Delivery: Exploit maleimide-thiol reactivity for targeted anticancer conjugates.
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3D Printing: Develop photopolymerizable resins using bismaleimide-anthracene Diels-Alder adducts.
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Toxicity Mitigation: Structure-activity studies to reduce allergenic potential.
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